![molecular formula C18H23NO3S B345312 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 616214-78-9](/img/structure/B345312.png)
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through organocatalytic formal [4 + 2] cycloaddition reactions . This method allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Applications De Recherche Scientifique
Indolylarylsulfones and HIV-1 Inhibition
Indolylarylsulfones have been studied for their potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Research by Famiglini and Silvestri (2018) highlighted the structure-activity relationship (SAR) improvements from the sulfone L-737,126 discovered by Merck AG. Key modifications included the introduction of dimethyl groups at the 3-phenylsulfonyl moiety and a fluorine atom on the indole ring, among others. These derivatives show promise as drug candidates for treating AIDS and related infections in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Dimethyl Sulfoxide (DMSO) in Research and Industry
Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent known for its low toxicity and environmental compatibility. It is extensively used across medicine, biotechnology, electrochemistry, and laser physics. The interactions of DMSO with cosolvents, including hydrogen bonds and van der Waals forces, are crucial for understanding its dissolution properties and macroscopic solution behavior. Studies by Kiefer, Noack, and Kirchner (2011) review DMSO's hydrogen bonding interactions, providing insights into this solvent's molecular structure and its implications in various applications (Kiefer, Noack, & Kirchner, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-17(2)14-7-9-18(17,16(20)11-14)12-23(21,22)19-10-8-13-5-3-4-6-15(13)19/h3-6,14H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVKOCAVQTELE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345231.png)
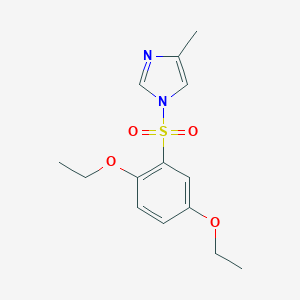
![1-[(5-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345235.png)
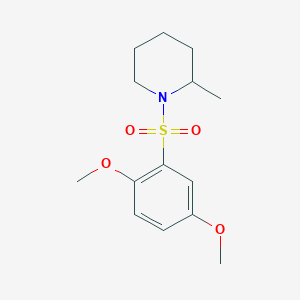
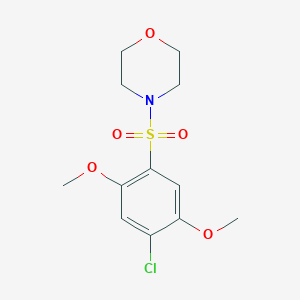
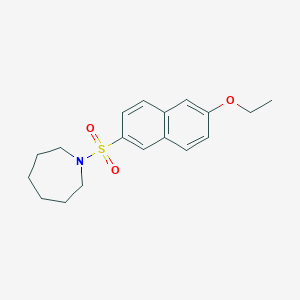
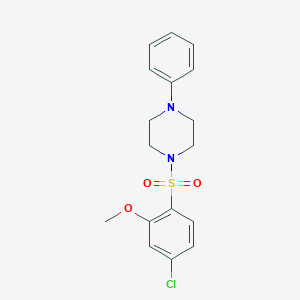
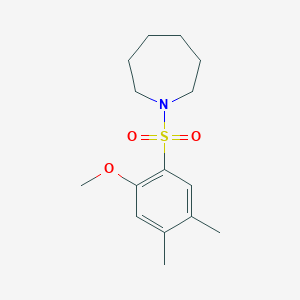
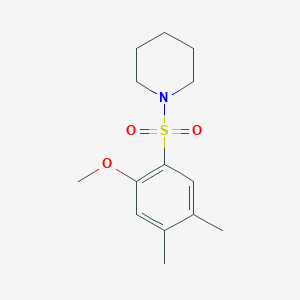

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345254.png)
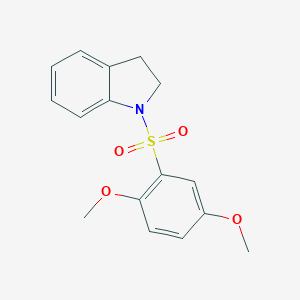
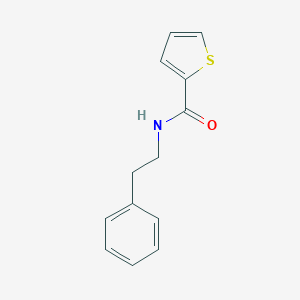
![4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345258.png)